molecular formula C16H20INO2 B164798 Iometopane (123I) CAS No. 136794-86-0

Iometopane (123I)

Cat. No. B164798
CAS RN: 136794-86-0
M. Wt: 381.24 g/mol
InChI Key: SIIICDNNMDMWCI-LTFFGQHJSA-N
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Description

It is utilized to demonstrate the location and concentration of dopamine transporters in the synapses of striatal dopaminergic neurons . This compound is particularly significant in diagnosing and monitoring neurodegenerative diseases such as Parkinson’s disease.

Scientific Research Applications

Iometopane I 123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Iometopane I 123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:

    Binding to Dopamine Transporters: The compound binds reversibly to dopamine transporters located on the presynaptic neurons in the striatum.

    Gamma Ray Emission: As iodine-123 decays, it emits gamma rays, which are detected through SPECT imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iometopane I 123 involves the radioiodination of a precursor compound. The process typically includes the following steps:

    Preparation of the Precursor: The precursor compound, often a tropane derivative, is synthesized through a series of organic reactions.

    Radioiodination: The precursor is then subjected to radioiodination using iodine-123.

    Purification: The final product is purified to achieve high chemical and radiochemical purity.

Industrial Production Methods

Industrial production of Iometopane I 123 follows similar synthetic routes but on a larger scale. Automated systems are often employed to ensure consistency and safety. The process involves:

Chemical Reactions Analysis

Types of Reactions

Iometopane I 123 primarily undergoes substitution reactions during its synthesis. The key reactions include:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the radiolabeled compound Iometopane I 123, which is used for imaging purposes .

Comparison with Similar Compounds

Iometopane I 123 is often compared with other radiolabeled compounds used for similar purposes. Some of the similar compounds include:

Uniqueness of Iometopane I 123

Iometopane I 123 is unique due to its high affinity and selectivity for dopamine transporters, making it a valuable tool in the diagnosis and monitoring of Parkinson’s disease. Its ability to provide clear and accurate images of dopamine transporter distribution sets it apart from other similar compounds .

properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-(123I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIICDNNMDMWCI-LTFFGQHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[123I])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136794-86-0
Record name Iometopane I 123 [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOMETOPANE I-123
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719Y64M4R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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